molecular formula C12H12ClFO2 B063043 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione CAS No. 175136-74-0

3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione

Cat. No.: B063043
CAS No.: 175136-74-0
M. Wt: 242.67 g/mol
InChI Key: FTRLVIOOYBLOFY-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione is a useful research compound. Its molecular formula is C12H12ClFO2 and its molecular weight is 242.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Structural and Vibrational Analysis :

    • Studies on similar compounds like 3-chloro-pentane-2,4-dione and 1-chloro-1,1-difluoro-pentane-2,4-dione have focused on their molecular structure and vibrational properties using ab initio and Density Functional Theory (DFT) calculations. These analyses help in understanding the hydrogen bond strength and electronic properties of such compounds (Tayyari et al., 2008); (Tayyari et al., 2008).
  • Interactions with Other Chemicals :

    • Research has been conducted on the reactions of pentane-2,4-dione, a related compound, with other chemicals, revealing insights into chemical synthesis and interaction mechanisms, which could be relevant to understanding the reactivity of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione (Carrington et al., 1971).
  • Application in Fluorination :

    • Studies involving the fluorination of pentane-2,4-dione could provide insights into the potential fluorination applications of this compound (Stavber & Zupan, 1983).
  • Thermal and Structural Properties :

    • The thermal and structural properties of derivatives of pentane-2,4-dione have been a subject of study, providing valuable data for understanding the stability and behavior of such compounds under different conditions (Mahmudov et al., 2011).
  • Pharmacological Application :

    • A study on a synthetic α2-adrenergic agonist, which is structurally similar to this compound, highlights its potential in pharmacology, particularly in understanding its metabolism and implications for drug development (Cardoso et al., 2019).
  • Chemical Vapor Deposition Studies :

    • Research on β-diketones in the context of chemical vapor deposition precursors can offer insights into the potential applications of this compound in material science and nanotechnology (Russell & Yee, 2005).
  • Copper Corrosion Inhibition :

    • Studies on ketene dithioacetal derivatives of pentane-2,4-dione have examined their ability to inhibit copper corrosion, which may indicate potential applications of this compound in corrosion inhibition (Fiala et al., 2007).

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO2/c1-7(15)9(8(2)16)6-10-11(13)4-3-5-12(10)14/h3-5,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRLVIOOYBLOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363208
Record name 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-74-0
Record name 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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